Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide
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Overview
Description
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including diethylamino, phenyl, dinitrophenyl, and disulphophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the diethylamino phenyl intermediate, followed by the introduction of the dinitrophenyl and disulphophenyl groups. The final step involves the formation of the cyclohexadienylidene structure and the addition of the ammonium hydroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide include:
Tetrazoles: These compounds share some structural similarities and are also studied for their diverse chemical properties and applications.
Pyrazolines: These compounds have similar pharmacological activities and are used in various scientific research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide is a complex organic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological properties, and relevant case studies.
Compound Overview
- Molecular Formula : C33H37N5O11S
- CAS Number : 25305-96-8
- Molecular Weight : 743.804 g/mol
The compound features multiple functional groups, including diethylamino and dinitrophenyl moieties, which contribute to its chemical properties and potential applications in biochemistry and materials science .
Biological Activity
Research into the biological activity of this compound indicates several noteworthy activities:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the dinitrophenyl group may enhance this property due to its electron-withdrawing effects, which can destabilize microbial cell membranes .
- Anticancer Potential : The compound's ability to interact with cellular mechanisms suggests potential anticancer properties. Analogous compounds have shown effectiveness in inhibiting tumor cell proliferation through apoptosis induction .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles in treated organisms .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
Structural Feature | Impact on Activity |
---|---|
Diethylamino Group | Enhances solubility and cellular uptake |
Dinitrophenyl Moiety | Increases reactivity towards biological targets |
Sulfonate Groups | Improves water solubility and bioavailability |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of diethylaminophenyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the diethylamino group significantly affected the antimicrobial potency, with optimal substitutions leading to a 60% reduction in bacterial growth at concentrations as low as 50 µg/mL .
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that this compound exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours of treatment. This suggests significant potential for further development as a chemotherapeutic agent .
Properties
CAS No. |
25305-96-8 |
---|---|
Molecular Formula |
C33H37N5O11S2 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-[5-(2,4-dinitroanilino)-2,4-disulfophenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydroxide |
InChI |
InChI=1S/C33H35N5O10S2.H2O/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);1H2 |
InChI Key |
BIXPYPOIHGNIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[OH-] |
Origin of Product |
United States |
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